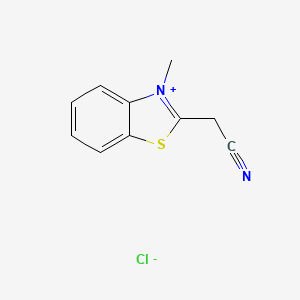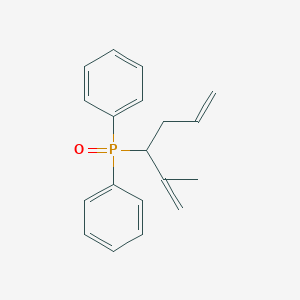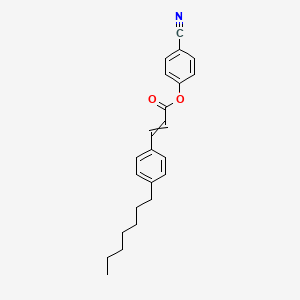
4-Cyanophenyl 3-(4-heptylphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanophenyl 3-(4-heptylphenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyanophenyl group and a heptylphenyl group attached to a prop-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 3-(4-heptylphenyl)prop-2-enoate typically involves the esterification of 4-cyanophenylacetic acid with 4-heptylphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an appropriate solvent such as toluene or dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters and increases the overall yield of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyanophenyl 3-(4-heptylphenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines, thiols, or other substituted esters.
Wissenschaftliche Forschungsanwendungen
4-Cyanophenyl 3-(4-heptylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Cyanophenyl 3-(4-heptylphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-cyanocinnamate: This compound shares a similar cyanophenyl group but differs in the ester moiety and the absence of the heptylphenyl group.
3-(4-Cyanophenyl)prop-2-ynyl thiophene-2-carboxylate: This compound has a similar cyanophenyl group but contains a thiophene ring instead of the heptylphenyl group.
3-(4-Hydroxyphenyl)prop-2-enal: This compound has a similar prop-2-enoate structure but contains a hydroxyphenyl group instead of the cyanophenyl group.
Uniqueness
4-Cyanophenyl 3-(4-heptylphenyl)prop-2-enoate is unique due to the presence of both cyanophenyl and heptylphenyl groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of reactions and its potential biological activities further enhance its significance in scientific research.
Eigenschaften
CAS-Nummer |
56131-60-3 |
|---|---|
Molekularformel |
C23H25NO2 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
(4-cyanophenyl) 3-(4-heptylphenyl)prop-2-enoate |
InChI |
InChI=1S/C23H25NO2/c1-2-3-4-5-6-7-19-8-10-20(11-9-19)14-17-23(25)26-22-15-12-21(18-24)13-16-22/h8-17H,2-7H2,1H3 |
InChI-Schlüssel |
HCKUCVHPTVAUSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


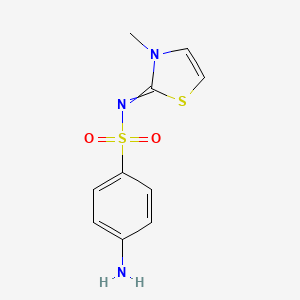
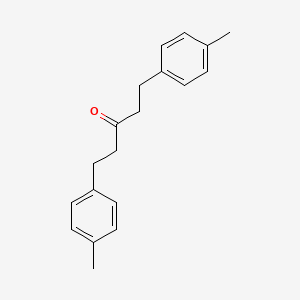
![3-([1,1'-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate](/img/structure/B14623934.png)

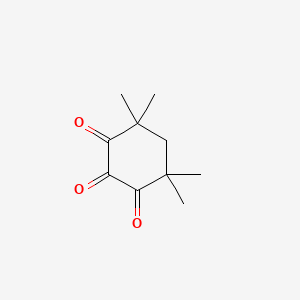
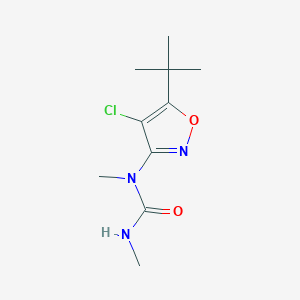
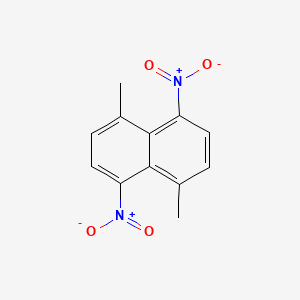
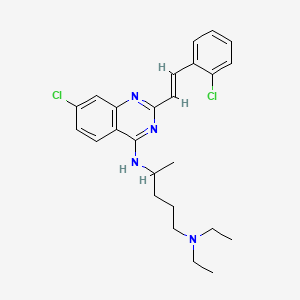
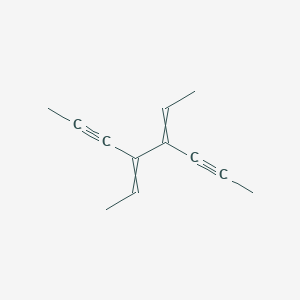
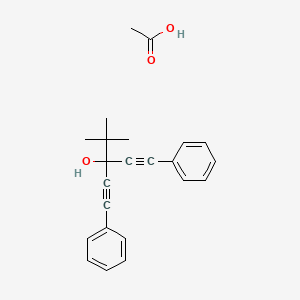
![3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride](/img/structure/B14623975.png)

